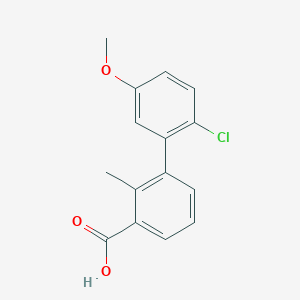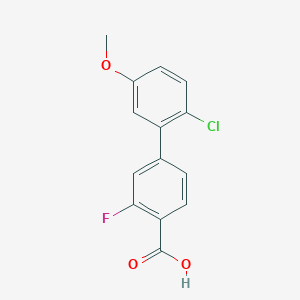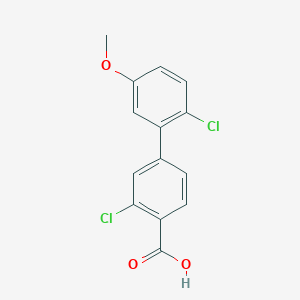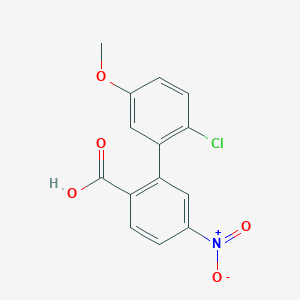
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3C5MPA) is a synthetic compound used in a variety of scientific research applications. It is an aromatic acid containing a trifluoromethyl group, a chlorine atom, and a methoxy group. 3C5MPA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in a variety of biochemical and physiological experiments.
Scientific Research Applications
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in biochemical and physiological experiments, such as enzyme assays, protein-ligand binding studies, and cell culture experiments. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in studies of the structure and function of proteins, enzymes, and other biological molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the trifluoromethyl group of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is responsible for its biological activity. The trifluoromethyl group is known to interact with biological molecules, such as proteins and enzymes, and is thought to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it is known to interact with proteins and enzymes and is believed to alter their structure and function. In addition, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and phosphatases.
Advantages and Limitations for Lab Experiments
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is soluble in a variety of solvents, making it easy to use in experiments. However, 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
Future Directions
There are several potential future directions for 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% research. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to develop new methods for synthesizing 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and to improve its stability. Finally, research could be done to explore the use of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in the development of new pharmaceuticals, agrochemicals, and materials.
Synthesis Methods
3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethanesulfonic acid. The second step involves the reaction of the trifluoromethanesulfonic acid with sodium hydroxide. This reaction yields 3-(2-chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.
properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-11-2-3-13(16)12(7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODWLOOJMDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691039 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-23-3 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)











